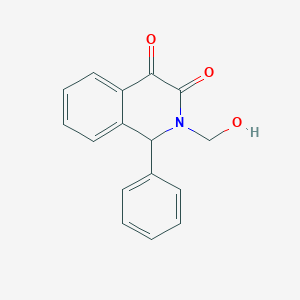
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxymethyl group attached to the isoquinoline ring system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and automation to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione.
Reduction: Formation of 2-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
2-(Methoxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione: Contains a methoxymethyl group instead of a hydroxymethyl group, leading to variations in solubility and stability.
2-(Hydroxymethyl)-1-phenylisoquinoline: Similar structure but lacks the dihydroisoquinoline ring, affecting its electronic properties and reactivity.
Uniqueness
The presence of the hydroxymethyl group in 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These characteristics can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90861-79-3 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-phenyl-1H-isoquinoline-3,4-dione |
InChI |
InChI=1S/C16H13NO3/c18-10-17-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(19)16(17)20/h1-9,14,18H,10H2 |
InChI Key |
DMTPCECGXUZJTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C(=O)N2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















